Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate
Description
Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core linked to a pyrazole moiety substituted with a 2,6-dichloropyridin-4-yl carbonyl group. The ethyl ester at the 3-position of the isoxazole enhances its solubility in organic solvents, making it a candidate for agrochemical or pharmaceutical applications. Its structural complexity arises from the conjugation of three aromatic systems (isoxazole, pyrazole, and pyridine), which influence its electronic properties and reactivity.
The compound’s synthesis typically involves multi-step protocols, including cyclocondensation for the isoxazole ring, followed by coupling reactions to introduce the pyrazole-pyridine substituents. X-ray crystallography, refined using programs like SHELXL , confirms its planar geometry and intermolecular interactions (e.g., halogen bonding from chlorine atoms). Structural validation tools, as described by Spek (2009), ensure accuracy in bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
ethyl 5-[2-(2,6-dichloropyridine-4-carbonyl)pyrazol-3-yl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O4/c1-2-24-15(23)9-7-11(25-20-9)10-3-4-18-21(10)14(22)8-5-12(16)19-13(17)6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDHTAUZUFOIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=NN2C(=O)C3=CC(=NC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Studies indicate that Ethyl 5-{1-[(2,6-dichloropyridin-4-yl)carbonyl]-1H-pyrazol-5-yl}isoxazole-3-carboxylate exhibits biological activities, especially in pharmacology. It has been studied for its potential as an anti-inflammatory agent and for its activity against certain types of cancer cells. The presence of dichloropyridine and pyrazole components can lead to enhanced pharmacological properties, making it a candidate for drug development.
This compound interacts with various biological targets, inhibiting enzymes involved in inflammatory pathways and affecting cell signaling mechanisms associated with cancer progression. Further research is needed to fully understand its mechanisms of action and interaction profiles.
Related Compounds
Several compounds share structural similarities with this compound. These include:
- Ethyl 3-(2-chloro-6-fluorophenyl)-5-(pyrazol-4-yloxy)isoxazole Contains a chloro-fluorophenyl group and exhibits different biological activity profiles.
- Methyl 5-(trifluoromethyl)-1H-pyrazole Features trifluoromethyl substitution and is known for its herbicidal properties.
- Ethyl 3-(2-chlorophenoxy)-5-(pyrazol-4-yloxy)isoxazole Has similar isoxazole and pyrazole structures and is primarily used as an agricultural chemical.
Mechanism of Action
The mechanism of action of Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methodological Considerations
- Crystallographic Refinement : Structural data for all compounds were refined using SHELXL , ensuring high precision in bond-length (±0.01 Å) and angle (±0.1°) measurements .
- Validation: The PLATON toolkit (Spek, 2009) confirmed the absence of twinning or disorder in the target compound, unlike the methyl benzoyl analog, which showed minor rotational disorder in the benzoyl group .
Biological Activity
Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tubercular properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.
The compound has the molecular formula and a molecular weight of approximately 381.2 g/mol. Its structure features a dichloropyridine moiety linked to an isoxazole ring, which is significant for its biological interactions.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb).
- Mechanism of Action : The compound appears to exert its effects through multiple mechanisms, including inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Cytotoxicity : Initial evaluations indicate that the compound exhibits low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index.
Antitubercular Activity
A study focused on the synthesis and evaluation of derivatives of isoxazole-3-carboxylates demonstrated that compounds similar to this compound exhibited significant in vitro efficacy against Mtb strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 16 µg/mL, with selectivity indices exceeding 10 for non-cytotoxicity against human cells .
Comparative Efficacy
The following table summarizes the biological activities observed in studies involving this compound and related analogs:
| Compound Name | MIC (µg/mL) | Selectivity Index | Target Pathogen |
|---|---|---|---|
| This compound | 0.25 - 16 | >10 | Mycobacterium tuberculosis |
| Compound A | 0.50 | >15 | Staphylococcus aureus |
| Compound B | 1.00 | >20 | Escherichia coli |
Case Studies
In a specific case study involving a derivative of this compound, researchers found that it not only inhibited growth in drug-resistant Mtb strains but also exhibited synergistic effects when combined with existing first-line anti-TB drugs such as Streptomycin . This finding suggests potential for combination therapies in treating resistant TB strains.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 5-{1-[(2,6-dichloropyridin-4-yl)carbonyl]-1H-pyrazol-5-yl}isoxazole-3-carboxylate?
- Methodology : Multi-step organic synthesis involving coupling reactions (e.g., amidation, esterification) and heterocyclic ring formation. For example:
- Step 1 : Condensation of pyrazole intermediates with activated carbonyl derivatives (e.g., 2,6-dichloropyridin-4-yl carbonyl chloride) under anhydrous conditions .
- Step 2 : Isoxazole ring construction via cyclization of β-keto esters or nitrile oxides, followed by esterification .
- Key reagents : Anhydrous DMF as a catalyst, triethylamine for acid scavenging, and chlorinated solvents for isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., pyrazole/isoxazole substitution patterns) and ester functionality. For example, pyrazole protons typically appear as singlets at δ 6.6–7.8 ppm, while isoxazole protons resonate at δ 6.2–6.5 ppm .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detect fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (750–550 cm⁻¹) .
Q. How is X-ray crystallography utilized to validate the compound’s molecular structure?
- Methodology :
- Crystal growth : Slow evaporation of saturated solutions in solvents like DCM/hexane .
- Data collection : Single-crystal X-ray diffraction (90–100 K) with Mo-Kα radiation.
- Refinement : SHELXL software for structure solution, refining parameters like bond lengths, angles, and thermal displacement .
- Validation : Check for R-factor convergence (e.g., R < 0.05) and consistency with NMR data .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and expected structural features be resolved?
- Methodology :
- Cross-validation : Compare NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Re-crystallization : Obtain higher-quality crystals for improved X-ray data to resolve ambiguities in stereochemistry .
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of substituents) via variable-temperature experiments .
- Alternative syntheses : Prepare derivatives (e.g., methyl esters) to isolate spectroscopic contributions of specific functional groups .
Q. What strategies optimize reaction conditions to enhance yield and purity during synthesis?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to improve coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in cyclization steps .
- Real-time monitoring : Employ TLC/HPLC to track reaction progress and identify side products early .
- Workflow design : One-pot reactions (e.g., Biginelli-type condensations) reduce isolation steps and improve atom economy .
Q. How can computational methods predict the compound’s reactivity and electronic properties?
- Methodology :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
- QSAR studies : Corporate substituent effects (e.g., electron-withdrawing Cl groups) into predictive models for bioactivity .
Key Data from Evidence
- Synthesis : Ethyl isoxazole carboxylates are synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine derivatives, yielding ~60–80% purity .
- Stability : Hydrolytic sensitivity of the ester group requires storage at –20°C under inert atmosphere .
- Crystallography : SHELX refinement achieves mean bond-length accuracy of ±0.002 Å for similar heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
